molecular formula C10H12N2O2S B8739857 Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate

Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate

Cat. No.: B8739857
M. Wt: 224.28 g/mol
InChI Key: SRTADRYLLFRTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate

InChI

InChI=1S/C10H12N2O2S/c1-3-14-9(13)4-8-6-12-5-7(2)15-10(12)11-8/h5-6H,3-4H2,1-2H3

InChI Key

SRTADRYLLFRTBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(SC2=N1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-bromo-3-oxobutanoate (92 g, 0.35 mol) was added to a solution of 5-methylthiazol-2-amine (40 g, 0.35 mol) in acetone (400 mL). The mixture was left to stand overnight and then evaporated to give 2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide in 82% yield, 101 g. 2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide (101 g, 0.28 mol) was then refluxed in ethanol (250 mL) for 2 hours. The solvent was then evaporated to give ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide as yellow crystals in 97% yield, 85 g. Solid K2CO3 was added to a solution of ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide (85 g, 0.28 mol) in water (300 mL) to pH ˜8. The product was extracted with chloroform (3×100 mL), and the combined extracts were dried over Na2SO4 and evaporated to give ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate in 84% yield 52 g. Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate (52 g, 0.23 mol) was refluxed in 10% aqueous HCl (150 mL) for 2 hours. The solution was evaporated to dryness to give the title compound as brown crystals in 59% yield 32.3 g; m/z 197 [M+H]+.
Name
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0 (± 1) mol
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reactant
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85 g
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reactant
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Quantity
300 mL
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Synthesis routes and methods II

Procedure details

Ethyl(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate hydrobromide (226 g, 0.74 mol) was dissolved in water (350 mL) and the solution was adjusted to pH 7 by addition of potassium carbonate (51.0 g, 0.37 mol). The aqueous solution was extracted with methylene chloride (300 mL) and the organic phase was washed with brine (150 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to give ethyl (2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate as a brown oil (151.3 g).
Quantity
226 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl (2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate hydrobromide (226 g, 0.74 mol) was dissolved in water (350 mL) and the solution was adjusted to pH 7 by addition of potassium carbonate (51.0 g, 0.37 mol). The aqueous solution was extracted with methylene chloride (300 mL) and the organic phase was washed with brine (150 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to give ethyl (2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate as a brown oil (151.3 g).
Quantity
226 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two

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